molecular formula C13H24N2OSi B12819497 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine

Cat. No.: B12819497
M. Wt: 252.43 g/mol
InChI Key: GWNZUONLAYWNBH-UHFFFAOYSA-N
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Description

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features a pyridine core with an amine group at the 2-position and a tert-butyldimethylsilyl (TBDMS)-protected ethyloxy substituent at the 5-position . The TBDMS group is a bulky, lipophilic protecting group commonly used in organic synthesis to stabilize hydroxyl intermediates during multi-step synthetic sequences . Its primary research value lies in its application as a key building block for the synthesis of more complex molecules with potential therapeutic properties. The structure of this compound suggests significant potential in neurological research, as it may be capable of crossing the blood-brain barrier, making it a candidate for developing new drugs targeting neurological disorders . In chemical synthesis, the TBDMS group provides steric protection, allowing for selective reactions at other functional groups, while the pyridine ring can act as a ligand in catalytic processes or participate in coordination with metal ions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H24N2OSi

Molecular Weight

252.43 g/mol

IUPAC Name

5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-2-amine

InChI

InChI=1S/C13H24N2OSi/c1-13(2,3)17(4,5)16-9-8-11-6-7-12(14)15-10-11/h6-7,10H,8-9H2,1-5H3,(H2,14,15)

InChI Key

GWNZUONLAYWNBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CN=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the introduction of the pyridine ring. The general synthetic route can be summarized as follows:

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of the Pyridine Ring: The protected intermediate is then reacted with a suitable pyridine derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Deprotection of the TBS Ether Group

The tert-butyldimethylsilyl (TBS) group serves as a protective moiety for the hydroxyl function. Deprotection is achieved under mild fluoride-mediated conditions:

Reagent Conditions Product Yield Source
Tetra-n-butylammonium fluoride (TBAF)THF, 25°C, 2–4 hours5-(2-hydroxyethyl)pyridin-2-amine85–92%
Hydrofluoric acid (HF)Aqueous methanol, 0°C5-(2-hydroxyethyl)pyridin-2-amine78–85%

Mechanistic Insight :

  • Fluoride ions cleave the Si–O bond via nucleophilic attack, forming a stable hexafluorosilicate anion .

  • The reaction is sensitive to moisture, requiring anhydrous conditions for optimal yields .

Functionalization of the Primary Amine

The amine group participates in nucleophilic substitution and condensation reactions:

Acylation Reactions

Reagent Conditions Product Yield Source
Acetyl chlorideDCM, pyridine, 0°C → 25°CN-acetyl derivative89%
Benzoyl chlorideTHF, Et₃N, 25°CN-benzoyl derivative82%

Reductive Alkylation

Reagent Conditions Product Yield Source
Formaldehyde + NaBH₃CNMeOH, pH 5–6, 25°CN-methyl derivative75%

Key Observations :

  • Steric hindrance from the TBS group slows reaction kinetics compared to unprotected analogs.

  • Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the amine.

Cycloaddition and Ring Formation

Intramolecular 1,3-dipolar cycloadditions enable pyrazole ring synthesis:

Reagent Conditions Product Yield Source
n-Octane, 110°C, 1 hourIntramolecular cyclizationPyrazole-carboxylate intermediate79–82%

Mechanistic Pathway :

  • Thermal activation induces diazo decomposition, generating a nitrile imine intermediate .

  • Cyclization proceeds regioselectively due to electronic effects of the pyridine ring .

Hydrolysis and Stability

The TBS-protected compound exhibits enhanced stability under basic conditions compared to its unprotected counterpart:

Condition Stability Degradation Pathway Source
pH 7–9, 25°CStable (>48 hours)Minimal hydrolysis
pH < 3 or >11, 60°CPartial deprotectionSi–O bond cleavage

Comparative Reactivity

The TBS group’s steric bulk significantly modulates reactivity:

Reaction TBS-Protected Unprotected Analog Source
Amine acylationSlower kineticsFaster kinetics
Oxidative stabilityResists autoxidationProne to oxidation

Scientific Research Applications

Pharmaceutical Research and Development

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine is primarily used in pharmaceutical research and development. Its unique structure makes it a candidate for developing new drugs targeting neurological disorders because it can potentially cross the blood-brain barrier. It can also be used as an intermediate in synthesizing more complex molecules with therapeutic properties.

Several compounds share structural similarities with 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine. The table below highlights the unique aspects of 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine and illustrates how structural modifications can impact biological activity and stability.

Compound NameKey FeaturesBiological ActivityStability
5-(2-((tert-butyldimethylsilyl)oxy)ethyl)pyridin-2-amineTert-butyldimethylsilyl etherPotential neuroactive propertiesHigh due to silyl protection
N-(2-(tert-butyldimethylsilyl)oxy)ethyl)-pyridin-2-amineSimilar silyl etherMay exhibit similar propertiesHigh
5-(2-hydroxyethyl)pyridin-2-amineHydroxyl instead of silyl etherVaries based on hydroxyl activityModerate
5-(2-aminoethyl)pyridin-2-amineAmino substitutionPotentially higher reactivityLower stability

Mechanism of Action

The mechanism of action of 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. The pyridine ring can participate in coordination with metal ions or act as a ligand in catalytic processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent (Position 5) Molecular Weight Key Properties/Applications References
Target Compound TBDMS-ethyloxy ~323.5 (est.) High lipophilicity, synthetic intermediate
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Methoxy-bipyridine 201.23 Electron-donating, potential ligand
5-(Ethylsulfanyl)pyridin-2-amine Ethylthio 154.23 Electron-withdrawing, oxidation-prone
Pexidartinib Hydrochloride Chloro/trifluoromethyl groups 471.85 Anticancer, FDA-approved

Key Insights and Challenges

  • Synthetic Utility : The TBDMS group in the target compound likely enhances stability during multi-step syntheses but may complicate purification due to its bulk .
  • Pharmacological Potential: Structural parallels with pexidartinib suggest possible therapeutic applications, though direct biological data are lacking .
  • Contradictions : While TBDMS is generally stable, its effects on pyridin-2-amine reactivity (e.g., in nucleophilic substitutions) remain underexplored compared to alkoxy or thioether analogs .

Biological Activity

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine is a novel chemical compound that exhibits significant potential in various biological applications, particularly within pharmaceutical research. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine is C13H24N2OSi, with a molecular weight of approximately 252.43 g/mol. The compound features a pyridine ring substituted with an amino group and a tert-butyldimethylsilyl ether, which enhances its stability and reactivity in diverse chemical environments.

Synthesis

The synthesis of this compound typically involves several steps that allow for high yields and purity. The presence of the tert-butyldimethylsilyl group serves as a protective moiety for the hydroxyl function, making it suitable for further chemical modifications and applications in drug development.

Neuroactive Properties

One of the most promising aspects of 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine is its potential neuroactivity. Its structure suggests it may effectively cross the blood-brain barrier, making it a candidate for treating neurological disorders. Research indicates that compounds with similar structures have shown neuroprotective effects and could be beneficial in conditions like Alzheimer's disease .

Comparative Biological Activity

A comparative analysis of structurally similar compounds reveals insights into the biological activity of 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)pyridin-2-amine:

Compound NameKey FeaturesBiological ActivityStability
5-(2-((tert-butyldimethylsilyl)oxy)ethyl)pyridin-2-amine Tert-butyldimethylsilyl etherPotential neuroactive propertiesHigh due to silyl protection
N-(2-(tert-butyldimethylsilyl)oxy)ethyl)-pyridin-2-amine Similar silyl etherMay exhibit similar propertiesHigh
5-(2-hydroxyethyl)pyridin-2-amine Hydroxyl instead of silyl etherVaries based on hydroxyl activityModerate
5-(2-aminoethyl)pyridin-2-amine Amino substitutionPotentially higher reactivityLower stability

This table highlights how structural modifications can influence biological activity and stability, indicating that the silyl protection in 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)pyridin-2-amine may enhance its therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the pharmacological activities associated with compounds similar to 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)pyridin-2-amine. For instance, research on pyridine derivatives has demonstrated their effectiveness against various targets, including enzymes involved in metabolic pathways crucial for pathogens like Plasmodium falciparum, suggesting broader implications for drug development against infectious diseases .

Neuroprotective Effects

In vitro studies have indicated that certain analogs exhibit neuroprotective effects by inhibiting reactive oxygen species (ROS) production and promoting neuronal survival under stress conditions. These findings suggest that 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)pyridin-2-amine could similarly provide protective effects in neurodegenerative contexts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine?

  • Methodological Answer : The compound can be synthesized via silylation of a pyridine-2-amine precursor. A common approach involves:

  • Step 1 : Reacting 5-(2-hydroxyethyl)pyridin-2-amine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine in anhydrous DMF or THF .

  • Step 2 : Purification via column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the silylated product.

  • Key Considerations : Moisture-sensitive conditions are critical to prevent premature desilylation. Reaction progress can be monitored by TLC or LC-MS.

    Table 1 : Representative Reaction Conditions

    PrecursorReagentSolventYield (%)Reference
    5-(2-hydroxyethyl)pyridin-2-amineTBDMSCl, imidazoleDMF65–75
    5-(2-hydroxyethyl)pyridin-2-amineTBDMSCl, triethylamineTHF60–70

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 0.1–0.2 ppm (TBDMS methyl groups), δ 1.0 ppm (tert-butyl group), and δ 6.5–8.5 ppm (pyridine ring protons) .
  • ¹³C NMR : Signals near δ 18–25 ppm (TBDMS carbons) and δ 120–150 ppm (aromatic carbons).
  • Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H]⁺ matching the molecular formula (C₁₃H₂₅N₂OSi, calculated m/z 265.17) .
  • FT-IR : Absorbance at 1250 cm⁻¹ (Si-O stretching) and 3350 cm⁻¹ (amine N-H stretch) .

Q. What are the primary research applications of this compound?

  • Answer : The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for hydroxyl or amine functionalities in multi-step syntheses. Applications include:

  • Medicinal Chemistry : Intermediate in synthesizing kinase inhibitors or fluorinated analogs .
  • Coordination Chemistry : Ligand precursor for transition-metal catalysts due to the pyridine moiety’s chelating properties .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states for silylation/desilylation reactions. Software like Gaussian or ORCA is used .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction efficiency .
  • Case Study : A 2024 study used ICReDD’s computational-experimental feedback loop to reduce reaction optimization time by 40% for analogous silylated pyridines .

Q. How do steric effects from the TBDMS group influence regioselectivity in downstream reactions?

  • Answer : The bulky TBDMS group directs electrophilic substitution to the C3 position of the pyridine ring. For example:

  • Nitration : HNO₃/H₂SO₄ yields 3-nitro-5-(2-((TBDMS)oxy)ethyl)pyridin-2-amine as the major product (85% regioselectivity) due to steric hindrance at C4 .
  • Data Conflict : Some studies report competing C4 substitution under high-temperature conditions, necessitating kinetic vs. thermodynamic control analysis .

Q. What strategies mitigate desilylation during purification or storage?

  • Methodological Answer :

  • Purification : Avoid protic solvents (e.g., methanol); use neutral alumina for column chromatography.
  • Storage : Store under inert gas (argon) at –20°C in anhydrous acetonitrile or DCM .
  • Stability Data :
ConditionDesilylation (%)Time (days)
RT, air257
–20°C, argon<530

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

  • Answer : The pyridine-2-amine core mimics purine bases, enabling interactions with ATP-binding pockets. Example:

  • Methionine Aminopeptidase-1 Inhibition : Structural analogs (e.g., pyridinylpyrimidines) show IC₅₀ values <1 μM via chelation of active-site metal ions .
  • Experimental Design :
  • Fluorescence Quenching Assays : Monitor binding to recombinant enzymes.
  • Molecular Docking : AutoDock Vina predicts binding poses using PDB structures (e.g., 6BY7) .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to resolve discrepancies?

  • Analysis :

  • Report 1 : High solubility in THF (50 mg/mL) .
  • Report 2 : Limited solubility in THF (<10 mg/mL) .
    • Resolution : Variability arises from crystallinity differences . Use sonication or co-solvents (e.g., DMSO:THF 1:9) to enhance dissolution .

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